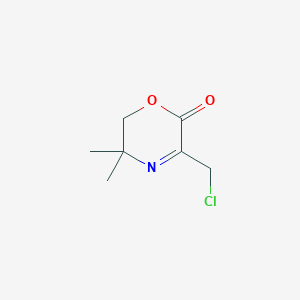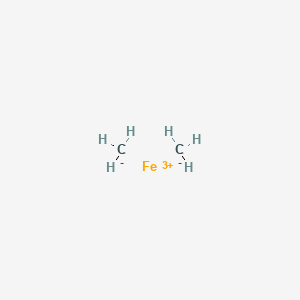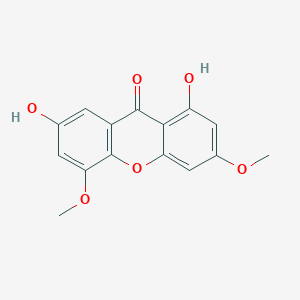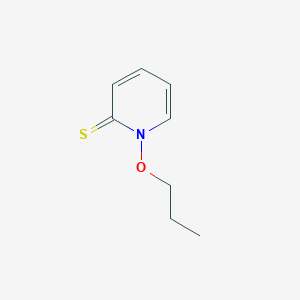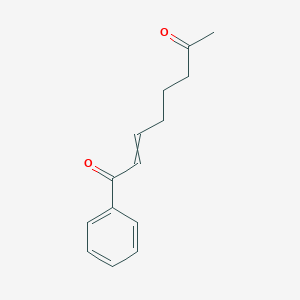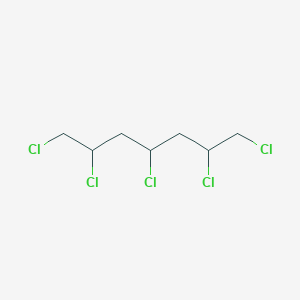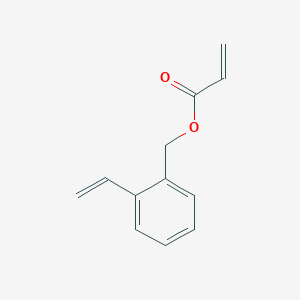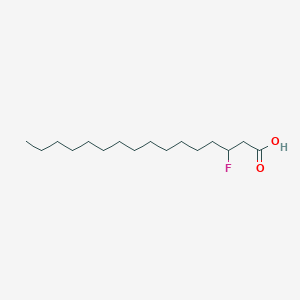
3-Fluorohexadecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluorohexadecanoic acid: is a fluorinated fatty acid with the molecular formula C16H31FO2 . This compound is characterized by the presence of a fluorine atom attached to the third carbon of the hexadecanoic acid chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluorohexadecanoic acid typically involves the fluorination of hexadecanoic acid. One common method is the direct fluorination using elemental fluorine or a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity of the fluorine .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as electrochemical fluorination or the use of fluorinating reagents in continuous flow reactors. These methods ensure higher yields and better control over the reaction conditions, making the process more efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions: 3-Fluorohexadecanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding perfluorinated carboxylic acids.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols.
Major Products Formed:
Oxidation: Perfluorinated carboxylic acids.
Reduction: Fluorinated alcohols or aldehydes.
Substitution: Various substituted fluorinated derivatives.
Scientific Research Applications
Chemistry: 3-Fluorohexadecanoic acid is used as a building block in the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials with enhanced chemical resistance and stability .
Biology: In biological research, fluorinated fatty acids are studied for their potential role in modulating biological processes. They can be used as probes to study enzyme activities and metabolic pathways involving fatty acids .
Medicine: Fluorinated fatty acids like this compound are investigated for their potential therapeutic applications. They may serve as drug candidates or as components in drug delivery systems due to their ability to interact with biological membranes .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, lubricants, and surfactants .
Mechanism of Action
The mechanism of action of 3-Fluorohexadecanoic acid involves its interaction with biological membranes and enzymes. The fluorine atom’s presence can alter the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems. The compound may target specific enzymes involved in fatty acid metabolism, modulating their activity and influencing metabolic pathways .
Comparison with Similar Compounds
Hexadecanoic acid: The non-fluorinated analog of 3-Fluorohexadecanoic acid.
2-Fluorohexadecanoic acid: A similar compound with the fluorine atom attached to the second carbon.
4-Fluorohexadecanoic acid: A similar compound with the fluorine atom attached to the fourth carbon.
Comparison: this compound is unique due to the position of the fluorine atom on the third carbon. This specific positioning can influence the compound’s chemical reactivity and biological activity compared to its analogs. The presence of the fluorine atom can enhance the compound’s stability and resistance to metabolic degradation, making it a valuable compound for various applications .
Properties
CAS No. |
137676-79-0 |
|---|---|
Molecular Formula |
C16H31FO2 |
Molecular Weight |
274.41 g/mol |
IUPAC Name |
3-fluorohexadecanoic acid |
InChI |
InChI=1S/C16H31FO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-15(17)14-16(18)19/h15H,2-14H2,1H3,(H,18,19) |
InChI Key |
ZSFJKWAIECBKEH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(CC(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


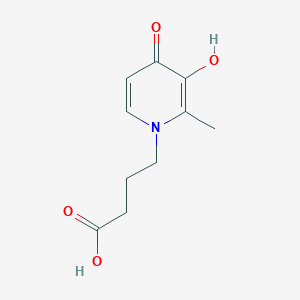
silane](/img/structure/B14277367.png)
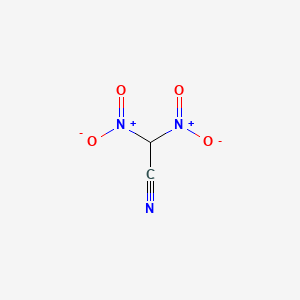
![2,4-Di(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]indole](/img/structure/B14277371.png)
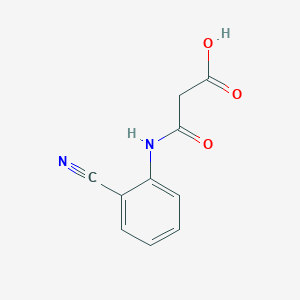

![1-[4-(4-Heptylcyclohexyl)phenyl]-2-methylcyclobutan-1-OL](/img/structure/B14277381.png)
